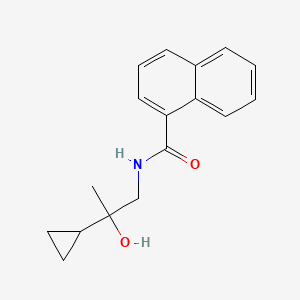

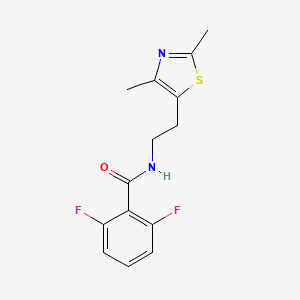

N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure. The amide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The cyclopropyl group might undergo ring-opening reactions under certain conditions.Aplicaciones Científicas De Investigación

Diastereoisomeric Atropisomers Synthesis

Research has shown that 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides exist as stable atropisomers, highlighting the compound's significance in stereoisomerism studies. The synthesis of these compounds involves the addition of aldehydes to ortholithiated N,N-dialkyl 1-naphthamides, proceeding with moderate to good diastereoselectivity in favor of the a RS (syn) diastereoisomer (Bowles, Clayden, & Tomkinson, 1995). This research opens avenues for the exploration of N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide in stereoselective synthesis and the potential development of novel atropisomeric compounds.

Solubilization of Organic Compounds

The solubilization of low-polarity organic compounds by hydroxypropyl-β-cyclodextrin (HPCD) has been investigated, demonstrating the ability to significantly increase the apparent aqueous solubilities of several compounds, including naphthalene derivatives (Wang & Brusseau, 1993). This study suggests potential applications of N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide in enhancing solubility and bioavailability of hydrophobic compounds, making it a candidate for further research in drug formulation and delivery systems.

Antiprotozoal and Cytotoxic Activities

Naphthalene derivatives have been explored for their antiprotozoal and cytotoxic activities. A study on the roots of Diospyros assimilis identified naphthalene derivatives with moderate inhibitory effects on protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium. These findings indicate the potential for N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide and similar compounds in the development of new antiprotozoal agents (Ganapaty et al., 2006).

Solubilization by Complexation

The effects of HPCD on the solubility of naphthoquinones have been studied, revealing that complexation with HPCD can enhance the solubility of these compounds. This research suggests the possibility of using cyclodextrins to improve the solubility and delivery of N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide (Linares, Bertorello, & Longhi, 1997).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action.

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-17(20,13-9-10-13)11-18-16(19)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,20H,9-11H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKPLZAQCUVCHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380166.png)

![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2380178.png)

![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)

![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)

![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)